molecular formula C8H10Na2O4 B1256598 Fdt5cjg2AD

Fdt5cjg2AD

Cat. No.: B1256598
M. Wt: 216.14 g/mol
InChI Key: GLJFFZOATODZQQ-XNOMRPDFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

ME-1071 is a small molecule drug developed by Meiji Seika Pharma Co., Ltd. It is a β-lactamase inhibitor, specifically targeting metallo-β-lactamases. This compound is primarily used in the treatment of infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa .

Preparation Methods

ME-1071 is a maleic acid derivative. The synthetic route involves the reaction of maleic acid with specific reagents under controlled conditions to produce the desired compound. The industrial production methods for ME-1071 are not extensively documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ME-1071 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ME-1071 has several scientific research applications, including:

    Chemistry: It is used as a β-lactamase inhibitor in various chemical reactions to study the inhibition of metallo-β-lactamases.

    Biology: It is used in biological studies to understand the mechanisms of β-lactamase inhibition and its effects on bacterial growth.

    Medicine: ME-1071 is used in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa.

    Industry: It is used in the pharmaceutical industry for the development of new antibiotics and β-lactamase inhibitors.

Mechanism of Action

ME-1071 exerts its effects by inhibiting metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The compound binds to the active site of the enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .

Comparison with Similar Compounds

ME-1071 is unique in its specific inhibition of metallo-β-lactamases. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C8H10Na2O4

Molecular Weight

216.14 g/mol

IUPAC Name

disodium;(Z)-2,3-diethylbut-2-enedioate

InChI

InChI=1S/C8H12O4.2Na/c1-3-5(7(9)10)6(4-2)8(11)12;;/h3-4H2,1-2H3,(H,9,10)(H,11,12);;/q;2*+1/p-2/b6-5-;;

InChI Key

GLJFFZOATODZQQ-XNOMRPDFSA-L

Isomeric SMILES

CC/C(=C(\CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCC(=C(CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

ME1071

Origin of Product

United States

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